Oxidative stress inhibitor TR

Description

Properties

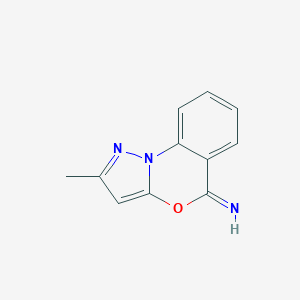

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine |

InChI |

InChI=1S/C11H9N3O/c1-7-6-10-14(13-7)9-5-3-2-4-8(9)11(12)15-10/h2-6,12H,1H3 |

InChI Key |

PTURKWMTXBWRGY-UHFFFAOYSA-N |

SMILES |

N=C1C2=CC=CC=C2N3C(O1)=CC(C)=N3 |

Canonical SMILES |

CC1=NN2C3=CC=CC=C3C(=N)OC2=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TR |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxidative stress inhibitor TR typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include reducing agents, oxidizing agents, and catalysts that facilitate the formation of desired bonds .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Core Redox Reactions Catalyzed by TR

TR facilitates electron transfer from NADPH to oxidized thioredoxin (Trx-S₂), enabling Trx to reduce disulfide bonds in target proteins. Key reactions include:

Thioredoxin Reduction

This reaction regenerates reduced Trx, which subsequently reduces oxidized cysteine residues in client proteins (e.g., peroxiredoxins, ribonucleotide reductase) .

Detoxification of Hydrogen Peroxide (H₂O₂)

Reduced Trx directly participates in neutralizing H₂O₂ via peroxiredoxins:

TR then recycles Trx-S₂ back to Trx-(SH)₂, sustaining antioxidant capacity .

TR Inhibition and Oxidative Stress Amplification

Pharmacological inhibition of TR (e.g., using 1-methyl-1-propyl-2-imidazolyl disulfide, IV-2) disrupts redox homeostasis:

-

Mechanism : IV-2 binds to the selenocysteine residue in TR’s active site, blocking electron transfer to Trx .

-

Consequences :

TR in Redox Signaling Pathways

TR modulates oxidative stress-responsive transcription factors:

Cardiovascular Protection

TR maintains endothelial function by mitigating LDL oxidation, a key driver of atherosclerosis . Loss of TR activity correlates with increased peroxynitrite (ONOO⁻) formation, contributing to vascular dysfunction .

Key Research Findings

-

TR Mutants : Cells expressing catalytically inactive TR (Cys-Ser mutant) show 70% lower NF-κB activation under oxidative stress compared to wild-type TR .

-

Antioxidant Synergy : Combined TR and glutathione reductase inhibition amplifies oxidative damage, underscoring TR’s non-redundant role in redox buffering .

Scientific Research Applications

Oxidative stress inhibitor TR has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study redox reactions and develop new antioxidant agents.

Biology: Investigated for its role in cellular signaling pathways and its potential to protect cells from oxidative damage.

Medicine: Explored as a therapeutic agent for treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of antioxidant formulations for pharmaceuticals, cosmetics, and food products .

Mechanism of Action

The mechanism of action of oxidative stress inhibitor TR involves its interaction with key molecules and pathways involved in redox regulation. The compound acts by:

Scavenging Reactive Oxygen Species (ROS): Directly neutralizing ROS to prevent cellular damage.

Modulating Antioxidant Enzymes: Enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.

Regulating Signaling Pathways: Influencing pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa B (NF-κB) pathways, which play crucial roles in cellular defense against oxidative stress .

Comparison with Similar Compounds

Spiro-Containing Derivatives (e.g., Compound 1)

- Target : T. brucei TR (TbTR).

- Mechanism : Competes with TS2 for binding to the hydrophobic pocket near the catalytic histidine (His461') and interacts with residues Trp21, Val53, and Tyr110 .

- Selectivity: No activity against human GR (hGR), ensuring minimal off-target effects .

- Efficacy: Inhibits T.

Aminopropanone Derivatives

- Target : L. infantum TR (LiTR).

- Mechanism : Binds to the NADPH-binding site, as shown by molecular docking studies using the TR-inhibitor co-crystal structure (PDB: 6ER5) .

- Selectivity : High specificity for LiTR over hGR, with a selectivity index >100 .

- Efficacy : Reduces parasite viability by 80% at 10 µM in L. infantum cultures .

Glutathione Reductase (GR) Inhibitors

- Target : Human GR (hGR).

- Mechanism : Inhibits NADPH-dependent reduction of glutathione disulfide (GSSG).

- Limitations : Broad-spectrum activity risks disrupting human redox balance, leading to toxicity. For example, carmustine (a GR inhibitor) causes myelosuppression in clinical use .

Pharmacological Profiles

Key Research Findings

- Spiro Derivatives : X-ray crystallography confirmed the binding pose of compound 1 in TbTR, revealing critical interactions with hydrophobic residues. This structural insight supports rational drug design for improved potency .

- Aminopropanone Derivatives: Docking simulations demonstrated that substituents on the aminopropanone core enhance binding affinity to LiTR’s NADPH pocket, explaining their high selectivity .

- Species-Specificity : Mutagenesis studies showed that replacing TbTR’s Met113 with hGR’s serine residue abolishes compound 1 binding, underscoring the importance of parasite-specific residues .

Q & A

Q. What experimental design considerations are critical for evaluating TR’s efficacy in inhibiting oxidative stress in vitro?

- Methodological Answer : In vitro studies should include controls for baseline oxidative stress levels (e.g., untreated cells) and positive controls (e.g., cells treated with a known oxidative stress inducer like H₂O₂). Key parameters include cell viability assays (MTT/XTT), ROS detection via fluorescent probes (e.g., DCFH-DA), and quantification of antioxidant enzymes (e.g., SOD, catalase) using ELISA or spectrophotometry. Ensure dose-response curves for TR are established, with at least three biological replicates to account for variability .

- Example : Figure 1 in illustrates a robust experimental design integrating oxidative stress indicators (ROS, lipid peroxidation) and stress response systems (e.g., Nrf2 pathway activation).

Q. Which biomarkers are most reliable for assessing TR’s inhibition of oxidative stress, and how are they validated?

- Methodological Answer : Commonly validated biomarkers include:

- Direct ROS measurement : Using fluorescent probes (e.g., DHE for superoxide) or electron spin resonance (ESR).

- Lipid peroxidation : Malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay.

- Antioxidant status : GSH/GSSG ratio measured via HPLC or enzymatic recycling assays.

Validation requires correlation with functional outcomes (e.g., reduced DNA damage via comet assay) and consistency across multiple assays .

Advanced Research Questions

Q. How can contradictory data from different oxidative stress assays (e.g., ROS detection vs. protein carbonylation) be resolved when evaluating TR?

- Methodological Answer : Contradictions often arise from assay specificity or temporal dynamics. For example, ROS probes may detect transient bursts, while protein carbonylation reflects cumulative damage. Resolve discrepancies by:

- Time-course experiments : Track biomarkers at multiple time points.

- Multi-assay integration : Combine ROS detection with transcriptomic analysis (e.g., Nrf2 target genes) to confirm mechanistic consistency.

- Statistical reconciliation : Use multivariate analysis to identify confounding variables (e.g., cell cycle phase affecting ROS levels) .

Q. What advanced statistical models are suitable for analyzing TR’s dose-response effects in multi-organ studies?

- Methodological Answer : Employ mixed-effects models to account for inter-organ variability (e.g., liver vs. brain oxidative stress parameters). Bayesian hierarchical models can integrate prior data (e.g., in vitro IC₅₀ values) to refine in vivo dose predictions. For non-linear responses, use sigmoidal curve fitting (e.g., Hill equation) with bootstrapping to estimate confidence intervals .

- Example : Table 2 in applies ANOVA with post-hoc Tukey tests to compare oxidative stress markers across brain regions in mice, highlighting organ-specific TR effects.

Q. How can multi-omics approaches (proteomics, metabolomics) enhance mechanistic understanding of TR’s inhibitory pathways?

- Methodological Answer :

- Proteomics : Use LC-MS/MS to identify TR-induced changes in antioxidant proteins (e.g., GST, HO-1).

- Metabolomics : Profile redox-active metabolites (e.g., NADPH, ascorbate) via targeted mass spectrometry.

Integrate datasets using pathway enrichment tools (e.g., KEGG, Reactome) to map TR’s impact on Nrf2/ARE or NF-κB pathways .

Data Contradiction and Validation

Q. What strategies mitigate false positives/negatives when measuring TR’s inhibition of oxidative stress in complex biological systems?

- Methodological Answer :

- Orthogonal validation : Confirm ROS reduction via both fluorescent probes (e.g., DCFH-DA) and ESR.

- Inhibitor studies : Use pharmacological inhibitors (e.g., ML385 for Nrf2) to test dependency on specific pathways.

- Negative controls : Include ROS scavengers (e.g., NAC) to distinguish TR-specific effects from general antioxidant activity .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.